molecular formula C22H15Cl3N4O B3139353 N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea CAS No. 477713-89-6

N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

Cat. No.: B3139353
CAS No.: 477713-89-6
M. Wt: 457.7 g/mol
InChI Key: HDXOPSUNBMTXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a urea derivative featuring a pyrazole core substituted with phenyl and trichlorophenyl groups. The compound’s structure combines a urea linkage (–NH–CO–NH–) with a pyrazole heterocycle, which is further functionalized with electron-withdrawing trichlorophenyl and aromatic phenyl substituents.

Properties

IUPAC Name

1-phenyl-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl3N4O/c23-15-11-17(24)21(18(25)12-15)29-20(14-7-3-1-4-8-14)19(13-26-29)28-22(30)27-16-9-5-2-6-10-16/h1-13H,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXOPSUNBMTXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160892
Record name N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477713-89-6
Record name N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477713-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-N′-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from various research studies.

  • Molecular Formula : C25H21Cl3N4O
  • Molecular Weight : 499.82 g/mol
  • CAS Number : [Not specified in provided data]

Structure-Activity Relationships (SAR)

Research indicates that the biological activity of pyrazole derivatives, including this compound, is closely tied to their structural components. The presence of specific functional groups significantly influences their pharmacological effects:

Functional Group Effect on Activity
Urea moietyEssential for biological activity against IDO1
Chlorine substitutionsEnhance anti-tumor activity
Phenyl ringsContribute to hydrophobic interactions with targets

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown inhibitory effects on key oncogenic pathways:

  • BRAF(V600E) Inhibition : This compound has been evaluated for its ability to inhibit mutant BRAF kinase, which is crucial in many cancers. It demonstrated significant potency in inhibiting cell proliferation in BRAF-driven tumor models .
  • EGFR and Aurora-A Kinase : The compound also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR) and Aurora-A kinase, both of which are vital targets in cancer therapy .

Anti-inflammatory and Antibacterial Activities

In addition to its antitumor properties, this compound has shown promise in anti-inflammatory applications:

  • Nitric Oxide Production : It has been observed that certain pyrazole derivatives can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating potential use in treating inflammatory diseases .
  • Antibacterial Properties : Some derivatives have demonstrated effective antibacterial activity against various strains, suggesting a broad spectrum of antimicrobial action .

Case Study 1: In Vitro Evaluation of Antitumor Activity

A study conducted on a series of pyrazole derivatives found that this compound exhibited IC50 values lower than those of existing chemotherapeutics when tested against A431 and Jurkat cell lines. The results indicated a promising lead for further development as an antitumor agent.

Case Study 2: Structure Optimization for Enhanced Activity

Research focusing on modifying the urea moiety revealed that compounds with varied substitutions on the phenyl ring showed improved selectivity and potency against IDO1 compared to their predecessors. This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential use in treating inflammatory diseases .

Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes and pathways critical to tumor growth and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

Agricultural Applications

Pesticidal Activity
this compound has shown effectiveness as a pesticide. Its chemical structure allows it to interact with specific biological targets in pests, leading to their mortality or reduced reproductive capabilities . Field studies demonstrate its efficacy against a range of agricultural pests while showing minimal toxicity to non-target species.

Herbicidal Properties
Additionally, this compound has been explored as a herbicide. Its mode of action involves inhibiting plant growth by disrupting key metabolic pathways in weeds. This application is particularly valuable in sustainable agriculture practices where selective herbicides are required .

Material Science

Polymer Development
In material science, this compound has been utilized in the development of advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has demonstrated that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional materials .

Nanocomposite Materials
The compound is also being investigated for use in nanocomposite materials. By integrating it into nanostructured composites, researchers aim to enhance functional properties such as electrical conductivity and mechanical strength .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Induced apoptosis in cancer cell lines; potential for drug development
Anti-inflammatory Reduced pro-inflammatory cytokine production; implications for treatment
Agricultural Pesticide Effective against agricultural pests with low toxicity to non-target species
Herbicide Disrupted growth pathways in weeds; sustainable agriculture applications
Material Science Enhanced thermal stability in polymer matrices
Nanocomposites Improved mechanical properties and conductivity in nanostructured materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-bromophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

  • Structural Differences : The bromophenyl analog replaces the terminal phenyl group on the urea moiety with a 4-bromophenyl substituent. This substitution introduces a heavy halogen (Br), which increases molecular weight and polarizability compared to the parent compound’s phenyl group .
  • Electronic Effects : Bromine’s electron-withdrawing nature may alter the urea’s hydrogen-bonding capacity or solubility. In contrast, the phenyl group in the target compound contributes to lipophilicity.
  • Applications: Brominated analogs are often explored in drug discovery for enhanced binding affinity or metabolic stability.

Tri(2,4,6-trichlorophenyl)methyl Radical (TTM) Derivatives

  • Key Example: TTM-1Cz [(4-N-carbazolyl-2,6-dichlorophenyl)bis-(2,4,6-trichlorophenyl)methyl radical] shares the trichlorophenyl motif but incorporates a carbazole donor and a stable radical center instead of a urea-pyrazole system .
  • Functional Contrast : While the target compound is a closed-shell urea derivative, TTM-1Cz is an open-shell radical with luminescent properties, highlighting how trichlorophenyl groups can stabilize diverse electronic states.

Urea Derivatives with Heterocyclic Modifications

  • Example : N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea (CAS 34014-18-1) replaces the pyrazole core with a thiadiazole ring and includes a tert-butyl group .
  • The tert-butyl group enhances steric bulk, which could affect crystallinity or bioavailability.

Comparative Data Table

Property Target Compound Bromophenyl Analog TTM-1Cz
Core Structure Pyrazole-urea Pyrazole-urea Trichlorophenyl-methyl radical with carbazole
Key Substituents Phenyl, 2,4,6-trichlorophenyl 4-Bromophenyl, 2,4,6-trichlorophenyl Carbazole, dichlorophenyl
Electronic Features Lipophilic phenyl; electron-withdrawing Cl substituents Electron-withdrawing Br; Cl substituents Radical stabilization; luminescent donor-acceptor system
Potential Applications Drug discovery, supramolecular chemistry Halogenated drug candidates Organic scintillators, optoelectronics

Research Findings and Limitations

  • Data Gaps : Biological activity, solubility, and stability data are absent in the provided sources, limiting a full structure-activity relationship (SAR) analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Reactant of Route 2
Reactant of Route 2
N-phenyl-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.